molecular formula C19H13NO2 B3936477 2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile

Cat. No.: B3936477
M. Wt: 287.3 g/mol
InChI Key: BTUBDBJXHWFZQO-UHFFFAOYSA-N
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Description

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile is an organic compound with the molecular formula C19H13NO2 This compound features a naphthalene ring substituted with a formyl group and an oxy-methyl linkage to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-formylnaphthalene with a suitable benzonitrile derivative under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the formylnaphthalene acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-{[(1-Carboxynaphthalen-2-yl)oxy]methyl}benzonitrile

    Reduction: 2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Formylphenyl)oxy]methyl}benzonitrile
  • 2-{[(1-Formyl-2-naphthyl)oxy]methyl}benzaldehyde
  • 2-{[(1-Formyl-3-naphthyl)oxy]methyl}benzonitrile

Uniqueness

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile is unique due to the presence of both a naphthalene ring and a benzonitrile moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[(1-formylnaphthalen-2-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBDBJXHWFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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